3-tert-Butyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
40482-46-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)8-4-5-10-6(8)9/h4-5H2,1-3H3 |
InChI Key |
BVRKJDJSSFTJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
Condensation of Carbamates with Glycidylamine Derivatives
The foundational method involves condensing tert-butylcarbamoyl-protected glycidylamine with carbamates under alkaline conditions. As detailed in patent DE60118241T2, this approach leverages the steric bulk of the BOC group to streamline reactivity. The reaction employs 1.3 equivalents of tert-butylcarbamoyl chloride, significantly fewer than the two equivalents required for analogous acetamide reactions, enhancing atom economy.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Base: Lithium hexamethyldisilazide (LiHMDS)
- Temperature: −78°C to 25°C
- Yield: 82–89%
The mechanism proceeds via nucleophilic attack of the glycidylamine’s amine group on the carbamate carbonyl, followed by intramolecular cyclization. The BOC group’s electron-withdrawing nature accelerates cyclization while minimizing side reactions.
One-Pot Synthesis from 3-Amino-1-Halo-2-Propanols
A one-pot protocol simplifies synthesis by combining carbamate formation and cyclization. Starting with 3-amino-1-chloro-2-propanol, treatment with tert-butyl isocyanate generates a BOC-protected intermediate, which undergoes base-mediated cyclization.
Optimized Parameters:
- Cyclization Agent: Triethylamine (2.5 equivalents)
- Reaction Time: 12 hours
- Workup: Acidic aqueous extraction (pH 4–5)
- Purity: >95% by HPLC
This method eliminates intermediate isolation, reducing processing time by 40% compared to stepwise approaches.
Cyclization Strategies Using Acylating Reagents
Acylative Cyclization with Carbonyldiimidazole (CDI)
Cyclization of N-tert-butyl-2-aminoethanol derivatives using CDI forms the oxazolidinone ring efficiently. CDI activates the carbonyl, enabling ring closure without racemization.
Procedure:
Chloroformate-Mediated Cyclization
Ethyl chloroformate facilitates cyclization under milder conditions. The reaction proceeds via mixed carbonate intermediate formation, followed by intramolecular nucleophilic substitution.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C to 25°C |
| Reaction Time | 2 hours |
| Yield | 85% |
This method is preferred for heat-sensitive substrates due to its low energy profile.
Enzymatic Asymmetric Hydrolysis for Enantioselective Synthesis
Lipase-Catalyzed Resolution
Pseudomonas aeruginosa lipase enantioselectively hydrolyzes racemic 5-acetoxymethyl-3-tert-butyl-oxazolidin-2-one, yielding (S)-5-hydroxymethyl derivative with 98% e.e..
Enzymatic Conditions:
Whole-Cell Biocatalysts
Enterobacter species achieve asymmetric hydrolysis at scale. Cells are immobilized on alginate beads, enhancing operational stability for >10 cycles.
Performance Metrics:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Index |
|---|---|---|---|---|
| BOC Condensation | 89 | N/A | High | $$ |
| CDI Cyclization | 78 | N/A | Moderate | $$$ |
| Enzymatic | 48* | 98 | Low | $$$$ |
*Theoretical maximum for kinetic resolution.
Chemical Reactions Analysis
3-tert-Butyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-Butyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Oxazolidin-2-one Derivatives
The following table summarizes key structural, synthetic, and functional differences between 3-tert-butyl-1,3-oxazolidin-2-one and analogous compounds:
Key Comparative Insights
Steric and Electronic Effects :
- The tert-butyl group in this compound provides significant steric bulk, reducing nucleophilic attack at the carbonyl group compared to less hindered derivatives like 3-(4-nitrophenyl)-1,3-oxazolidin-2-one .
- Electron-withdrawing groups (e.g., nitro in furazolidone) increase electrophilicity, enhancing reactivity in reduction or substitution reactions .
Synthetic Utility: Chiral oxazolidinones (e.g., 3-acryloyl-4-benzyl derivatives) are critical in asymmetric synthesis, leveraging their rigid frameworks to control stereochemistry . Halogenated derivatives (e.g., 5-(bromomethyl)-3-tert-butyl) enable further functionalization via nucleophilic substitution or cross-coupling reactions .
Biological Activity: Furazolidone’s nitro group confers antimicrobial properties but raises toxicity concerns, leading to regulatory restrictions in food products .
Physical and Safety Profiles: Polar substituents (e.g., aminophenyl in reduced 3-(4-nitrophenyl) derivatives) improve water solubility, whereas hydrophobic groups (tert-butyl, cyclohexyl) enhance lipid solubility . Vinyl-substituted derivatives (e.g., 5-methyl-3-vinyl) exhibit higher reactivity and hazards (e.g., respiratory irritation, H335) compared to saturated analogs .
Research Findings and Data Trends
- Synthesis Efficiency : Microwave-assisted N-alkylation of 1,3-oxazolidin-2-ones achieved moderate yields (54%) but faced challenges in cyclization steps, likely due to steric effects from bulky substituents .
- Crystallographic Data : X-ray studies of 3-acetyloxazolidin-2-one derivatives reveal planar carbonyl geometries, critical for predicting reactivity in Michael additions or cycloadditions .
- Environmental Behavior : The 5-methyl-3-vinyl derivative exhibits low soil adsorption and volatility, suggesting persistence in aqueous environments .
Biological Activity
3-tert-Butyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are characterized by a five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of a tert-butyl group at the 3-position of the oxazolidinone ring. This structural feature enhances its lipophilicity, stability, and reactivity, allowing it to participate in various biochemical interactions.
| Property | Description |
|---|---|
| Molecular Formula | C8H15N1O2 |
| Molecular Weight | 157.21 g/mol |
| Functional Groups | Oxazolidinone ring, tert-butyl group |
The biological activity of this compound primarily stems from its interaction with bacterial ribosomes and other cellular targets. The compound exhibits antibacterial activity , particularly against Gram-positive bacteria like Staphylococcus aureus.
Target Mechanisms:
- Ribosomal Inhibition : Compounds in the oxazolidinone class inhibit protein synthesis by binding to the bacterial ribosome, specifically at the 50S subunit. This action disrupts translation and leads to cell death.
- Cell Membrane Integrity : Studies indicate that certain derivatives can damage bacterial cell membranes, as evidenced by fluorescence microscopy showing increased membrane permeability in treated cells .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compound analogs were tested against various bacterial strains using microbroth dilution assays.
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| 16 | Staphylococcus aureus | 4 | Superior to chloramphenicol |
| 16 | Escherichia coli | 8 | Moderate |
Case Studies
A notable study evaluated the antimicrobial efficacy of synthesized oxazolidinone derivatives. Among these, compound 16 showed enhanced activity against Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol. The mechanism involved disruption of cell membrane integrity and subsequent cell lysis .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies assessing its ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest that it is non-mutagenic and non-cytotoxic at effective concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
